Ferric sulfate

Catalog No.
S567408
CAS No.
10028-22-5
M.F
Fe2(SO4)3
Fe2O12S3
M. Wt
399.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferric sulfate

CAS Number

10028-22-5

Product Name

Ferric sulfate

IUPAC Name

iron(3+);trisulfate

Molecular Formula

Fe2(SO4)3
Fe2O12S3

Molecular Weight

399.9 g/mol

InChI

InChI=1S/2Fe.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6

InChI Key

RUTXIHLAWFEWGM-UHFFFAOYSA-H

SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3]

solubility

Soluble at room temperature
Slowly sol in water; rapidly sol in the presence of a trace of ferrous sulfate; sparingly sol in alc; practically insol in acetone, ethyl acetate.
Insol in sulfuric acid, ammonia

Synonyms

ferric sulfate, ferric sulfate heptahydrate, ferric sulfate hexahydrate, ferric sulfate hydrate, ferric sulfate monohydrate, ferric sulfate nonahydrate, ferric sulfate tetrahydrate, ferric sulfate trihydrate, ferric sulfate, basic, polyferric sulfate

Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3]

The exact mass of the compound Ferric sulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slowly sol in water; rapidly sol in the presence of a trace of ferrous sulfate; sparingly sol in alc; practically insol in acetone, ethyl acetate.insol in sulfuric acid, ammonia. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Iron Compounds - Ferric Compounds - Supplementary Records. It belongs to the ontological category of metal sulfate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ferric sulfate (CAS: 10028-22-5) is a highly soluble, trivalent iron salt that serves as an industrial inorganic coagulant and critical chemical precursor. In industrial applications, it is procured for its ability to form dense, rapidly settling ferric hydroxide flocs across a broad pH spectrum, making it indispensable for wastewater treatment, phosphorus precipitation, and odor control [1]. Beyond environmental engineering, high-purity ferric sulfate is increasingly sourced as a primary iron feed for synthesizing battery-grade iron phosphate (FePO4), a vital precursor for lithium iron phosphate (LiFePO4) cathode materials. Its sulfate-based chemistry provides a distinct processing advantage over halide-based iron salts by eliminating chloride-induced corrosion risks in both manufacturing equipment and downstream electrochemical devices.

Substituting ferric sulfate with generic alternatives often introduces severe operational bottlenecks and hidden costs. Replacing it with ferric chloride exposes stainless steel and aluminum processing equipment to aggressive chloride-induced pitting corrosion, drastically reducing infrastructure lifespan [1]. If aluminum sulfate (alum) is used as a substitute, facilities are restricted to a narrow operational pH window (5.5–7.5) and face regulatory risks associated with residual aluminum in discharged water. Furthermore, downgrading to ferrous sulfate requires an additional, costly oxidation step—such as chlorination or aeration—to achieve the trivalent state necessary for effective flocculation and phosphorus precipitation, complicating the process workflow and increasing chemical overhead.

Equipment Lifespan and Corrosivity Reduction vs. Ferric Chloride

A critical procurement factor for iron salts is their impact on processing infrastructure. Comparative corrosion testing on structural metals, including Aluminum 6061 and Steel 4140, demonstrates that ferric sulfate induces predominantly uniform corrosion with minimal localized damage. In stark contrast, ferric chloride drives severe pitting corrosion due to the aggressive nature of the chloride anion [1]. This difference directly dictates material selection for storage and processing tanks, allowing facilities using ferric sulfate to avoid over-engineering with ultra-high-alloy steels.

Evidence DimensionPitting corrosion potential on structural metals
Target Compound DataPredominantly uniform corrosion with minimal localized pitting
Comparator Or BaselineFerric chloride (Severe localized pitting and higher overall corrosion rate on Al 6061 and Steel 4140)
Quantified DifferenceSubstantially lower pitting severity and reduced material weight loss
ConditionsAqueous solution exposure on Aluminum 6061 and Steel 4140 specimens

Procuring ferric sulfate instead of ferric chloride significantly reduces maintenance costs and extends the lifespan of expensive industrial mixing and storage equipment by preventing catastrophic pitting corrosion.

Operational Flexibility: pH Range and Settling Efficiency vs. Aluminum Sulfate

In large-scale clarification processes, ferric sulfate outperforms aluminum sulfate by operating effectively across a vastly wider pH range of 4.0 to 11.0, compared to the restrictive 5.5 to 7.5 window of aluminum sulfate [1]. Additionally, the hydrolysis of ferric sulfate generates denser ferric hydroxide flocs that settle more rapidly than aluminum hydroxide. This eliminates the need for continuous acid or base dosing to maintain strict pH control and avoids the regulatory complications of residual dissolved aluminum in the effluent.

Evidence DimensionEffective coagulation pH range
Target Compound DataEffective coagulation across pH 4.0–11.0
Comparator Or BaselineAluminum sulfate (Effective only across pH 5.5–7.5)
Quantified Difference3.5x wider operational pH window and zero residual aluminum
ConditionsMunicipal and industrial water treatment clarification basins

Buyers can streamline their chemical inventory by eliminating supplementary pH-adjusting chemicals, while simultaneously increasing the volumetric throughput of existing settling basins.

Direct Flocculation and Phosphorus Removal vs. Ferrous Sulfate

Ferric sulfate provides immediate trivalent iron (Fe3+) for rapid floc formation and stoichiometric phosphorus precipitation. When ferrous sulfate (Fe2+) is used as a cheaper substitute, it fails to form a floc suitable for clarification unless it undergoes a secondary oxidation step via chlorination or aeration [1]. Ferric sulfate directly inhibits struvite (magnesium ammonium phosphate) scaling by efficiently binding phosphate without requiring auxiliary oxidizing agents.

Evidence DimensionDirect flocculation and phosphorus precipitation capability
Target Compound DataDirect precipitation of phosphorus and rapid floc formation (Fe3+)
Comparator Or BaselineFerrous sulfate (Fe2+; requires external oxidation step and forms poor floc)
Quantified DifferenceEliminates the need for secondary chlorination/aeration while achieving higher stoichiometric phosphorus removal
ConditionsWastewater treatment for phosphorus removal and struvite inhibition

Selecting ferric sulfate removes an entire unit operation (oxidation) from the treatment workflow, lowering energy and chemical costs while improving phosphorus removal reliability.

Precursor Purity for LiFePO4 Battery Cathodes vs. Halide Salts

For the synthesis of lithium iron phosphate (LiFePO4) cathodes, the iron precursor dictates final battery performance. Liquid precipitation using ferric sulfate yields high-purity iron phosphate (FePO4) without introducing chloride ions[1]. Ferric chloride introduces chloride contaminants that are notoriously difficult to wash out and can cause severe pitting corrosion in aluminum battery casings, leading to premature cell failure.

Evidence DimensionPrecursor suitability and contaminant profile
Target Compound DataSulfate-based precipitation yielding high-purity FePO4 without chloride contamination
Comparator Or BaselineFerric chloride (Introduces corrosive chloride ions that degrade battery casings)
Quantified DifferenceEliminates chloride washing steps and prevents chloride-induced pitting in final battery cells
ConditionsLiquid precipitation synthesis of lithium iron phosphate (LiFePO4) precursors

Procuring sulfate-based iron precursors is mandatory for battery manufacturers aiming to prevent chloride-induced degradation and ensure the long-term cycle life of LiFePO4 cells.

High-Volume Municipal and Industrial Water Clarification

Ferric sulfate is selected for facilities processing source water with highly variable pH levels or those operating under strict residual aluminum discharge limits. Its broad effective pH range (4.0–11.0) and rapid flocculation kinetics eliminate the need for continuous pH adjustment and secondary coagulant aids [1].

Wastewater Phosphorus Precipitation and Struvite Control

In wastewater treatment plants struggling with struvite scaling, ferric sulfate is procured to directly precipitate orthophosphate. Unlike ferrous sulfate, it requires no aeration or chlorination steps, simplifying the process flow and immediately reducing scaling in pumps and centrifuges [2].

Synthesis of Battery-Grade LiFePO4 Cathode Precursors

Advanced materials manufacturers procure high-purity ferric sulfate as the primary iron source for precipitating iron phosphate (FePO4). The strict exclusion of chloride ions ensures that the final lithium iron phosphate batteries are free from corrosive contaminants that could compromise the aluminum casing and electrochemical stability [3].

Physical Description

Ferric sulfate appears as a yellow crystalline solid or a grayish-white powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used for water purification, and as a soil conditioner.
Pellets or Large Crystals, Liquid; Liquid
Greyish-white solid, slightly soluble in water; Very hygroscopic; Commercial product is yellow and contains about 20% water; [Merck Index] Off-white or yellow odorless powder; [MSDSonline]
Yellow odorless solid; Hygroscopic; [Acros Organics MSDS]

Color/Form

Grayish-white powder, or rhombic or rhombohedral crystals
Yellow crystals

Hydrogen Bond Acceptor Count

12

Exact Mass

399.725060 g/mol

Monoisotopic Mass

399.725060 g/mol

Boiling Point

The Anhydrous form decomposes (480ºC)

Heavy Atom Count

17

Density

3.1 at 68 °F (USCG, 1999) - Denser than water; will sink
3.097 at 18 °C

Decomposition

When heated to decomposition it emits toxic fumes /of iron and sulfur oxides./

Melting Point

The Anhydrous form decomposes (480ºC)
480 °C (decomp)

UNII

3HWS7HF5XD
4YKQ1X5E5Y

Related CAS

13761-89-2 (hexahydrate)
15244-10-7 (unspecified hydrate)
35139-28-7 (heptahydrate)
13520-56-4 (nonahydrate)
43059-01-4 (monohydrate)

GHS Hazard Statements

Aggregated GHS information provided by 344 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 344 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 342 of 344 companies with hazard statement code(s):;
H290 (56.73%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (88.01%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (80.99%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (16.08%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (71.93%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (21.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (21.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (11.11%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ferric sulfate was first used in dermatology as part of the Monsel's solution. This solution is an antihemorrhagic agent used in skin and mucosal biopsies. The use of ferric sulfate in dermatology is under review as ferric sulfate is corrosive and injurious and it can cause degenerative changes that are not observed with other alternatives like collagen. Ferric sulfate is also used as a coagulative and hemostatic agent. It is a mechanic hemostatic agent used directly on the damaged tissue. In dentistry, ferric sulfate is used as a pulpotomy medicament to control pulpal bleeding, as an antibacterial agent and as a hemostatic reagent for restorative dentistry, for postextraction hemorrhage and for periradicular and endodontic surgery.

Therapeutic Uses

Seventy primary molar teeth, carious exposed, symptom free, without any sign of root resorption in children aged from 3 to 6 years (main age 4.3 yr) were treated with conventional pulpotomy procedures. Ferric sulfate 15.5% solution (applied for 15 second for 35 teeth) and formocresol solution (five minute procedure of Buckley's formula for next 35 teeth) have been used as pulpotomy agents. In both groups, pulp stumps were covered with zinc-oxide eugenol paste. Permanent restorations were stainless steel crowns. Clinical check up was every three-months and radiographic follow-up time was six and twenty months after treatment. Our results within this period revealed 100% clinical success rate in both groups. Radiographic success rate was in both groups 97.2%, while in 2.8% cases has shown internal root resorption.
The hemostatic efficacy, as well as the cardiovascular effects, of two hemostatic agents currently used during endodontic surgery was examined. The hemostatic agents used were epinephrine pellets (Racellet pellets) or 20% ferric sulfate (Viscostat). Patients were assigned to one of two experimental groups. Blood pressure and pulse rate were recorded pre- and postoperatively and at three additional times during the surgery (root-end resection, root-end preparation, and filling). The adequacy of hemostasis was rated by the surgical operator. Results indicated that there is no significant change in cardiovascular effects when using either of these hemostatic agents. Except in one case where ferric sulfate was the agent, both agents produced surgical hemostasis that allowed for a dry field for root-end filling.

Mechanism of Action

The main function of ferric sulfate is as a hemostatic agent in different medical practices. This hemostatic function is achieved when ferric sulfate is applied directly in the damaged tissue. Once applied, ferric sulfate forms ferric ion-protein complex which helps the sealing of the damaged vessels mechanically. The formation of agglutinated protein complexes produces the generation of occlusion in the capillary orifices. The formation of the ferric protein complex is thought to be due to a chemical reaction between the acidic form of ferric sulfate and the blood proteins.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

10028-22-5

Absorption Distribution and Excretion

Pharmacokinetic studies related to the absorption of ferric sulfate have not been performed.
Pharmacokinetic studies related to the elimination of ferric sulfate have not been performed.
Pharmacokinetic studies related to the volume of distribution of ferric sulfate have not been performed.
Pharmacokinetic studies related to the clearance of ferric sulfate have not been performed.
The bioavailability of ferrous and ferric iron following cecal infusion was compared by assessing the hemoglobin regeneration method in ileally fistulated anemic rats. Rats were fed an iron-deficient diet (8 mg Fe/kg diet) for 14 days after recovery from surgery. The anemic rats were then divided into three groups of 11 rats. Group 1 (control) was fed an iron-adequate diet (45 mg Fe/kg diet) and infused with NaCl solution (150 mM). Group 2 and 3 were fed an iron-deficient diet and infused with ferrous sulfate [Fe(II)] suspension or ferric sulfate [Fe(III)] solution (800 ppm as Fe, pH 6.8) to provide the same amount of iron as that consumed one day before by the control group. NaCl, Fe(II) and Fe(III) were infused through the fistula as two times (1000 hr and 1800 hr) for 14 days. The volume of NaCl infused was about equal to the volume of Fe(II) suspension and Fe(III) solution infused. Hemoglobin regeneration efficiency, hematocrit, plasma iron concentration, transferrin saturation, total iron-binding capacity, iron contents in organs (liver, spleen and kidney), body weight gain and food intake were almost the same among groups.

Metabolism Metabolites

Pharmacokinetic studies related to the metabolism of ferric sulfate have not been performed.

Associated Chemicals

Ferric sulfate nonahydrate; 13520-56-4

Wikipedia

Ferric sulfate
Iron(III) sulfate
Surugatoxin

Biological Half Life

Pharmacokinetic studies related to the half-life of ferric sulfate have not been performed.

Methods of Manufacturing

... Prepared by treating iron(II) sulfate with boiling concentrated sulfuric acid, or by evaporating a mixture of iron(III) oxide and sulfuric acid. Iron(III) sulfate solutions are produced industrially by injecting chlorine gas into an iron(II) sulfate solution. The solution thus obtained contains a mixture of iron(III) sulfate and iron(III) chloride.
By adding sulfuric acid to ferric hydroxide.

General Manufacturing Information

Paper Manufacturing
Miscellaneous Manufacturing
All Other Chemical Product and Preparation Manufacturing
Petroleum Refineries
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Wood Product Manufacturing
Mining (except Oil and Gas) and support activities
Agriculture, Forestry, Fishing and Hunting
Food, beverage, and tobacco product manufacturing
Utilities
Electrical Equipment, Appliance, and Component Manufacturing
Wholesale and Retail Trade
Sulfuric acid, iron(3+) salt (3:2): ACTIVE
A quickly available source of iron. /Iron(III) sulfate, enneahydrate/
Coquimbite /Iron(III) sulfate, enneahydrate/

Analytic Laboratory Methods

NIOSH Method: 268. Analyte: Sulfates. Matrix: Air. Procedure: Analysis by ion chromatography. Method Evaluation: Method was validated over the range of 0.1 to 10 mg/cu m using a 200 liter sample. Method detection limit: Approximately 0.5 ug/ml sulfate. Precision (CVT): 5%. Applicability: Under the conditions of sample size (200 l) the useful range is 0.25 to 5 mg/cu m. Interference: Insoluble sulfates need special care. /Sulfates/
Method 4500-Sulfate ion E. Turbidimetric Method for the determination of sulfate ion in water and wastewater. Sulfate ion is precipitated in an acetic acid medium with barium chloride so as to form barium sulfate crystals of uniform size. Light absorbance of barium sulfate suspension is measured by a photometer at 420 nm and the sulfate ion concentration is determined by comparison of the reading with a standard curve. This method is applicable in the range of 1 to 40 mg sulfate ion/l. The minimum detectable concentration is 1 mg sulfate/l. Interferences /include/ suspended matter in large amounts, silica in excess of 500 mg/l and large quantities of organic material. With a turbidimeter, in a single laboratory with a sample having a mean of 7.45 mg sulfate ion/l, a standard deviation of 0.13 mg/l and a coefficient of variation of 1.7% were obtained. Two samples dosed with sulfate gave recoveries of 85 and 91%. /Sulfate/
Method 4500-Sulfate ion F. Automated Methylthymol Blue Method for the determination of sulfate ions in water and wastewater. Barium sulfate is formed by the reaction of the sulfate ion with barium chloride at a low pH. At high pH, excess barium reacts with methylthymol blue to produce a blue chelate. The uncomplexed methylthymol blue is gray. The amount of gray uncomplexed methylthymol blue indicates the concentration of sulfate ion. To remove interferences from cations, an ion-exchange column is used. This method is applicable over a range of 10 to 300 mg sulfate ion/l. In a single laboratory a sample with an average concentration of about 28 mg sulfate/l had a standard deviation of 0.68 mg/l and a coefficient of variation of 2.4%. In two samples with added sulfate, recoveries were 91% and 100%. /Sulfate/
EPA Method 9035. Colorimetric Automated Chloranilate Method applicalbe to ground water, drinking and surface waters, and domestic and industrial wastes containing 10 to 400 mg sulfate/liter. When solid barium chloranilate is added to a solution containing sulfate, barium sulfate is precipitated, releasing the highly colored acid chloranilate. Ions causing interference (calcium, aluminum, and iron) can be removed by passage through an ion exchange column. In a single laboratory, using surface water samples at concentrations of 38, 111, and 294 mg sulfate/l, the standard deviations were + or - 1.0, + or - 2.2, and + or - 0.8, respectively. In a single laboratory, using surface water samples at concentrations of 82 and 295 mg sulfate/l, recoveries were 99% and 102%, respectively. /Sulfate/
EPA Method 9038. Turbidimetric Method, applicable to ground water, drinking and surface waters, and domestic and industrial wastes. Sulfate ion is converted to a barium sulfate suspension under controlled conditions. The resulting turbidity is determined by a nephelometer, filter photometer, or spectrophotometer and compared with a curve prepared from standard sulfate solution. This method is suitable for all concentration ranges of sulfate; however, to obtain reliable readings, use a sample aliquot containing not more than 40 mg/l of sulfate. The minimum detectable limit is approximately 1 mg/l of sulfate. Silica in concentrations over 500 mg/l will interfere. /Sulfate/

Storage Conditions

Keep well closed and protected from light.

Interactions

...A brief exposure (1 hr) of 51Cr-radiolabeled breast cancer cells (BT-20) but not colon cancer cells (Caco-2) to hemin (10 uM) or FeSO4 (10 uM) significantly enhances cytotoxicity mediated by 0.5 mM hydrogen peroxide (H2O2). Associated with Caco-2 resistance, these cells were found to be enriched in the endogenous iron chelator, ferritin. If cellular ferritin is even further increased through 1 hr incubation (24 hr prior to H2O2 exposure) of both cell types with hemin, FeSO4, or exogenous spleen apoferritin itself (24 hr), marked resistance to H2O2-mediated cytotoxicity is manifest. Under several conditions, the sensitivity of tumor cells to oxidant-mediated lysis is inversely proportional to their ferritin content. Pretreatment of BT-20 and Caco-2 cells with hemin or FeSO4 rapidly increases H-ferritin mRNA but only slightly increases L-ferritin mRNA; nevertheless, large increases in overall ferritin content of iron-exposed cells result. Data analogous to those with H2O2-mediated cytotoxicity were obtained in studies of bleomycin-engendered DNA strand breakage and cell damage, i.e., brief treatment of BT-20 cells with both hemin or FeSO4 significantly increases their sensitivity to bleomycin (100 ug/mL), whereas treatment followed by 24 hr incubation with media alone significantly protects against bleomycin toxicity.

Stability Shelf Life

Hydrolyzed slowly in aqueous solution.

Dates

Last modified: 08-15-2023

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